molecular formula C11H11NOS B2847868 5-[(Benzyloxy)methyl]-1,3-thiazole CAS No. 477846-06-3

5-[(Benzyloxy)methyl]-1,3-thiazole

Cat. No.: B2847868
CAS No.: 477846-06-3
M. Wt: 205.28
InChI Key: VIBMYLKJXBFIGA-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a benzyloxy group attached to the thiazole ring, which can influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methyl]-1,3-thiazole typically involves the reaction of thiazole derivatives with benzyl alcohol under specific conditions. One common method is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-[(Benzyloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted thiazole derivatives, while reduction may produce thiazole compounds with reduced functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-[(Benzyloxy)methyl]-1,3-thiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, this compound derivatives are explored for their potential as drug candidates. Their ability to modulate enzyme activity and interact with biological pathways makes them promising for developing new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 5-[(Benzyloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation or microbial growth. The exact mechanism depends on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Uniqueness: 5-[(Benzyloxy)methyl]-1,3-thiazole is unique due to its benzyloxy group, which can influence its chemical properties and reactivity. This structural feature allows for various modifications and applications in different fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

5-(phenylmethoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-4-10(5-3-1)7-13-8-11-6-12-9-14-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMYLKJXBFIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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